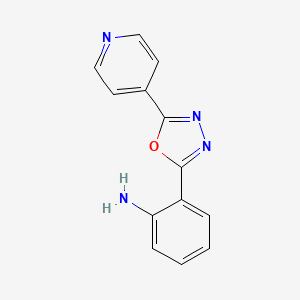
4-Methyl-3-pyrazol-1-yl-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-pyrazol-1-yl-benzoic acid (4-MPBA) is an organic compound with a wide range of applications in the scientific research field. It has been used in the synthesis of various compounds and has been studied for its biochemical and physiological effects. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions of 4-MPBA.
Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of 4-Methyl-3-pyrazol-1-yl-benzoic acid, focusing on unique applications:
Antimicrobial Activity
4-Methyl-3-pyrazol-1-yl-benzoic acid derivatives have shown potent growth inhibitory properties against planktonic Staphylococcus aureus and Acinetobacter baumannii , including drug-resistant variants. Minimum inhibitory concentrations (MIC) as low as 0.78 and 1.56 μg ml−1 have been reported .
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit antibacterial, antiviral, and anticancer properties . Therefore, it’s plausible that this compound may interact with targets involved in these biological processes.
Mode of Action
It’s suggested that similar compounds disrupt the bacterial cell membrane . This disruption could lead to the leakage of cellular contents, thereby causing cell death.
Pharmacokinetics
The compound’s molecular weight of 20221 suggests it could be well-absorbed and distributed in the body
Result of Action
Based on its potential antibacterial activity, it may lead to bacterial cell death
properties
IUPAC Name |
4-methyl-3-pyrazol-1-ylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-3-4-9(11(14)15)7-10(8)13-6-2-5-12-13/h2-7H,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLMCUHVMWSUCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)N2C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-pyrazol-1-yl-benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Furan-2-carbonyl)-amino]-2-methyl-benzoic acid](/img/structure/B1308891.png)
![4-[5-(2-thienyl)-2H-tetrazol-2-yl]piperidine hydrochloride](/img/structure/B1308892.png)




![1,3-Dimethyl-5-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1308911.png)
![5-{[(Furan-2-ylmethyl)-amino]-methyl}-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1308915.png)
![3-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}pyridine](/img/structure/B1308921.png)



![C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine](/img/structure/B1308936.png)